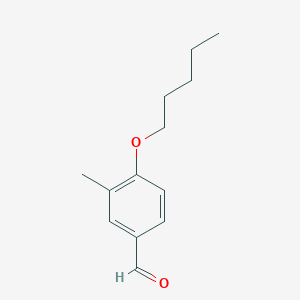
3-Methyl-4-(pentyloxy)benzaldehyde
描述
3-Methyl-4-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the third position and a pentyloxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pentyloxy)benzaldehyde typically involves the alkylation of 3-methyl-4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Methyl-4-hydroxybenzaldehyde+Pentyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: 3-Methyl-4-(pentyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3-Methyl-4-(pentyloxy)benzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 3-Methyl-4-(pentyloxy)benzyl alcohol, using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, such as the formation of Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 3-Methyl-4-(pentyloxy)benzoic acid.
Reduction: 3-Methyl-4-(pentyloxy)benzyl alcohol.
Substitution: Schiff bases (imines) with various primary amines.
科学研究应用
Chemistry: 3-Methyl-4-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of Schiff bases, which are important ligands in coordination chemistry.
Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on cellular processes. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-4-(pentyloxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo various transformations. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
3-Methyl-4-hydroxybenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic.
4-(Pentyloxy)benzaldehyde: Lacks the methyl group, which may affect its reactivity and physical properties.
3-Methylbenzaldehyde: Lacks both the pentyloxy and hydroxy groups, resulting in different chemical behavior.
Uniqueness: 3-Methyl-4-(pentyloxy)benzaldehyde is unique due to the presence of both the methyl and pentyloxy groups, which influence its reactivity, solubility, and potential applications. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
IUPAC Name |
3-methyl-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-8-15-13-7-6-12(10-14)9-11(13)2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJJCVBAPLRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667551 | |
| Record name | 3-Methyl-4-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820237-04-5 | |
| Record name | 3-Methyl-4-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)

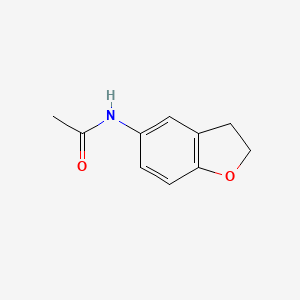
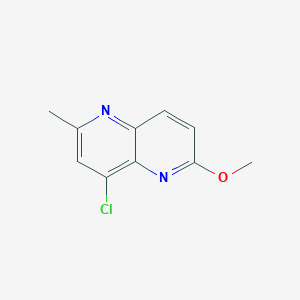

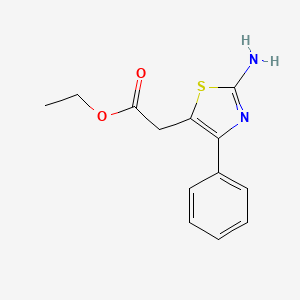
![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
amine](/img/structure/B3286107.png)
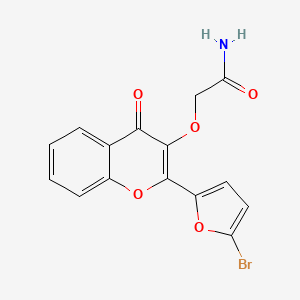
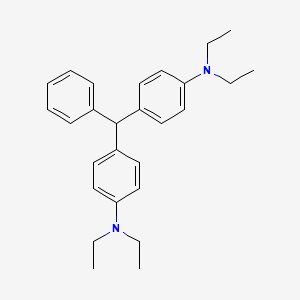
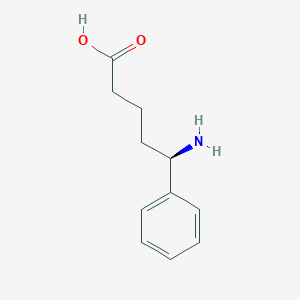
![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)
![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B3286152.png)
